molecular formula C15H13NO5 B12428306 3-O-Methyltolcapone D7

3-O-Methyltolcapone D7

Cat. No.: B12428306
M. Wt: 294.31 g/mol
InChI Key: VCNSNEJUGBEWTA-HRDWIZOWSA-N
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Description

3-O-Methyltolcapone D7 is a deuterium-labeled analogue of 3-O-Methyltolcapone, which is a metabolite of Tolcapone. Tolcapone is an orally active, reversible, selective, and potent inhibitor of catechol-O-methyltransferase (COMT). This compound is primarily used in scientific research, particularly in studies related to Parkinson’s disease due to its ability to cross the blood-brain barrier .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Methyltolcapone D7 involves the deuteration of 3-O-MethyltolcaponeThis can be achieved through various chemical reactions, such as catalytic hydrogenation in the presence of deuterium gas or other deuterium-containing reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The production typically includes steps such as purification through chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-O-Methyltolcapone D7 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

3-O-Methyltolcapone D7 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-O-Methyltolcapone D7 involves the inhibition of catechol-O-methyltransferase (COMT). This enzyme is responsible for the methylation of catecholamines, such as dopamine. By inhibiting COMT, this compound increases the levels of dopamine in the brain, which is beneficial in the treatment of Parkinson’s disease. The compound binds to the active site of COMT, preventing it from interacting with its natural substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms can alter the metabolic stability and pharmacokinetic properties of the compound, making it a valuable tool in the study of drug metabolism and enzyme inhibition .

Properties

Molecular Formula

C15H13NO5

Molecular Weight

294.31 g/mol

IUPAC Name

(4-hydroxy-3-methoxy-5-nitrophenyl)-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]methanone

InChI

InChI=1S/C15H13NO5/c1-9-3-5-10(6-4-9)14(17)11-7-12(16(19)20)15(18)13(8-11)21-2/h3-8,18H,1-2H3/i1D3,3D,4D,5D,6D

InChI Key

VCNSNEJUGBEWTA-HRDWIZOWSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])[2H])[2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-]

Origin of Product

United States

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